2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone
Brand Name: Vulcanchem
CAS No.: 884504-41-0
VCID: VC2295030
InChI: InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3
SMILES: COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone

CAS No.: 884504-41-0

Cat. No.: VC2295030

Molecular Formula: C15H20O5

Molecular Weight: 280.32 g/mol

* For research use only. Not for human or veterinary use.

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone - 884504-41-0

Specification

CAS No. 884504-41-0
Molecular Formula C15H20O5
Molecular Weight 280.32 g/mol
IUPAC Name 1-(2,4-dimethoxyphenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Standard InChI InChI=1S/C15H20O5/c1-17-11-4-5-12(14(10-11)18-2)13(16)6-7-15-19-8-3-9-20-15/h4-5,10,15H,3,6-9H2,1-2H3
Standard InChI Key CKVMWWUCDJWYPX-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)CCC2OCCCO2)OC

Introduction

Chemical Identity and Fundamental Characteristics

Basic Identification

2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is an organic compound characterized by its unique structural arrangement featuring dimethoxy groups at the 2' and 4' positions of a propiophenone skeleton with a 1,3-dioxan-2-yl group at the 3-position. The compound is formally identified with CAS Registry Number 884504-41-0, which distinguishes it from its structural isomers . This specific identification is crucial for proper cataloging in chemical databases and for ensuring experimental reproducibility in research settings. The compound represents an important class of functionalized ketones that incorporate both aromatic and heterocyclic structural elements in a single molecular framework.

Molecular Properties

The molecular formula of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone is C15H20O5, indicating 15 carbon atoms, 20 hydrogen atoms, and 5 oxygen atoms arranged in a specific configuration . The molecular weight of this compound is calculated to be 280.32 g/mol, which falls within the medium molecular weight range for organic compounds . This property has implications for its solubility, diffusion characteristics, and potential biological activities when utilized in research contexts. The compound's molecular structure features multiple functional groups that provide sites for potential chemical modifications and reactions.

Structural Characteristics

Structural Configuration

The chemical name 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone provides specific information about the structural arrangement of this molecule. The compound contains a propiophenone backbone (a phenyl ketone with a three-carbon chain) that is substituted with two methoxy groups at the 2' and 4' positions of the phenyl ring . Additionally, it features a 1,3-dioxan-2-yl group (a six-membered heterocyclic ring with two oxygen atoms) attached at the 3-position of the propyl chain. This configuration results in a molecule with distinctive spatial arrangement and chemical reactivity patterns.

Structural Isomers

It is worth noting that 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone belongs to a family of related structural isomers that differ in the positioning of the methoxy groups on the aromatic ring. Two prominent isomers include:

  • 2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-42-1): This isomer has methoxy groups at the 2' and 5' positions rather than 2' and 4' .

  • 3',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone (CAS: 884504-43-2): This isomer features methoxy groups at the 3' and 4' positions .

These structural variations, though subtle, can lead to significant differences in physicochemical properties and potential biological activities due to altered electronic distributions and steric considerations.

Physicochemical Properties

PropertyValueReference
Molecular Weight280.32 g/mol
Density1.121 g/cm³
Boiling Point434°C at 760 mmHg
Flash Point192.7°C
Melting PointNot Available

These physical properties influence the compound's handling characteristics, storage requirements, and processing considerations for both research and industrial applications.

Comparative Analysis with Structural Isomers

Structural Variations

A comparative analysis of 2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone with its structural isomers reveals subtle but potentially significant differences:

CompoundCAS NumberMethoxy PositionsPhysical Form (if known)
2',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone884504-41-02' and 4'Not specified
2',5'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone884504-42-12' and 5'Viscous yellow liquid
3',4'-Dimethoxy-3-(1,3-Dioxan-2-Yl)Propiophenone884504-43-23' and 4'Not specified

The variations in methoxy group positioning likely influence electronic distribution, dipole moments, and potential hydrogen bonding interactions, which could translate to differences in solubility, reactivity, and biological activity profiles .

Property Comparisons

Interestingly, despite the structural differences, all three isomers share the same molecular formula (C15H20O5) and nearly identical molecular weights, approximately 280.32 g/mol . This similarity extends to certain computed properties, such as hydrogen bond acceptor count (5) and rotatable bond count (6) for the isomers where this data is available . These shared characteristics suggest that basic physicochemical properties may be largely preserved across these structural variants, though more subtle differences in reactivity and biological interactions would be expected due to the altered spatial arrangements of functional groups.

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